molecular formula C22H28N2O2 B11337715 3-methoxy-N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]benzamide

3-methoxy-N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]benzamide

Cat. No.: B11337715
M. Wt: 352.5 g/mol
InChI Key: AWOABZLSRKALFW-UHFFFAOYSA-N
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Description

3-methoxy-N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]benzamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a methoxy group, a piperidine ring, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.

    Attachment of the Benzamide Moiety: The benzamide group is introduced through an amide coupling reaction, often using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

    Methoxylation: The methoxy group is introduced via methylation reactions, typically using methyl iodide (CH3I) in the presence of a base like potassium carbonate (K2CO3).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

3-methoxy-N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the piperidine ring, using reagents like sodium hydride (NaH) or alkyl halides.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: Pd/C under hydrogen gas (H2) atmosphere.

    Substitution: NaH in aprotic solvents like dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-methoxy-N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential interactions with biological macromolecules and its role in cellular processes.

    Medicine: Investigated for its pharmacological properties, including potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex compounds.

Mechanism of Action

The mechanism of action of 3-methoxy-N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]benzamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate cellular functions, such as signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-methoxy-N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]benzamide stands out due to its specific combination of functional groups, which confer unique chemical properties and biological activities

Properties

Molecular Formula

C22H28N2O2

Molecular Weight

352.5 g/mol

IUPAC Name

3-methoxy-N-[2-(4-methylphenyl)-2-piperidin-1-ylethyl]benzamide

InChI

InChI=1S/C22H28N2O2/c1-17-9-11-18(12-10-17)21(24-13-4-3-5-14-24)16-23-22(25)19-7-6-8-20(15-19)26-2/h6-12,15,21H,3-5,13-14,16H2,1-2H3,(H,23,25)

InChI Key

AWOABZLSRKALFW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(CNC(=O)C2=CC(=CC=C2)OC)N3CCCCC3

Origin of Product

United States

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